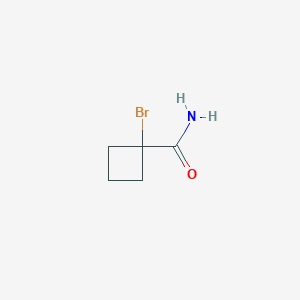

1-Bromocyclobutane-1-carboxamide

Description

Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as privileged scaffolds in medicinal chemistry and molecular design. nih.govresearchgate.net Their incorporation into molecular structures can impart a range of desirable properties. The three-dimensional, puckered nature of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug discovery. ru.nlresearchgate.net This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.gov

Furthermore, cyclobutane moieties can serve as non-classical bioisosteres for other common functional groups, such as phenyl rings or alkenes, while introducing a significant sp³-rich character to the molecule. ru.nl This increased three-dimensionality is a key trend in modern drug design, often leading to improved physicochemical properties. The inclusion of a cyclobutane scaffold can also enhance metabolic stability by blocking sites susceptible to metabolism. nih.gov Several marketed and experimental drugs contain the cyclobutane ring, highlighting its value in the pharmaceutical industry. lifechemicals.com

Distinctive Reactivity Profile of Halogenated Cyclobutane Derivatives

The presence of a halogen atom on a cyclobutane ring introduces a reactive handle that can be exploited in a variety of synthetic transformations. The reactivity of these halogenated derivatives is often influenced by the inherent strain of the four-membered ring. nih.gov α-Halogenated carbonyl compounds, a class to which 1-Bromocyclobutane-1-carboxamide belongs, are known to be versatile synthetic intermediates. nih.gov The carbon-halogen bond can be activated for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Moreover, the presence of the halogen can facilitate radical reactions. nih.gov Under reductive conditions, the carbon-halogen bond can undergo single-electron transfer to generate a carbon-centered radical, which can then participate in various intra- and intermolecular bond-forming reactions. nih.gov The strain energy of the cyclobutane ring can also play a role in its reactivity, providing a driving force for ring-opening or rearrangement reactions under certain conditions. nih.govresearchgate.net

Unique Role of the Carboxamide Functionality in Synthetic Strategies

The carboxamide group is a cornerstone of organic and medicinal chemistry, most notably forming the peptide bonds that constitute proteins. libretexts.org In synthetic chemistry, the carboxamide moiety is prized for its stability and its ability to act as a directing group and a precursor to other functional groups. organic-chemistry.org Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives, which can be an advantage when selective transformations are required elsewhere in the molecule. libretexts.org

Despite their relative stability, amides can be hydrolyzed to carboxylic acids under acidic or basic conditions, or reduced to amines using powerful reducing agents like lithium aluminum hydride. libretexts.org The nitrogen atom of the amide can also influence the reactivity of adjacent positions. For instance, α-halo amides have been shown to act as latent enolates in certain catalytic asymmetric reactions. acs.org The carboxamide functionality in this compound therefore provides a stable, yet synthetically versatile, anchor point for further molecular elaboration.

Overview of Synthetic Challenges Associated with Strained Cyclobutane Systems

The synthesis of substituted cyclobutanes presents significant challenges, primarily due to the inherent ring strain of the four-membered ring. ontosight.ainumberanalytics.com This strain energy, which is substantial for cyclobutane, makes the formation of the ring entropically and enthalpically unfavorable compared to larger, less strained rings. nih.govnumberanalytics.com Direct cyclization methods to form cyclobutane rings are often low-yielding and require specific strategies to overcome these thermodynamic hurdles. researchgate.net

Furthermore, once formed, the strained ring can be susceptible to cleavage under various reaction conditions, including acidic or basic media, or upon reaction with nucleophiles or electrophiles. researchgate.net The development of synthetic methods that tolerate the strained cyclobutane core while selectively modifying other parts of the molecule is therefore a key area of research. Modern techniques, such as photoredox catalysis, have shown promise in harnessing the strain energy of small rings to drive desired chemical transformations. nih.govbris.ac.uk

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 51175-80-5 | C₅H₈BrNO | 178.03 | 296.7 at 760 mmHg |

| 1-Bromocyclobutane-1-carboxylic acid | 32122-23-9 | C₅H₇BrO₂ | 179.01 | 249 |

| Ethyl 1-bromocyclobutanecarboxylate | 35120-18-4 | C₇H₁₁BrO₂ | 207.07 | 85-88 at 12 mmHg |

Data sourced from LookChem lookchem.com, PubChem nih.gov, and ChemBK chembk.com.

Table 2: Ring Strain Energies of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) | Reactivity |

| Cyclopropane (B1198618) | 27.6 | High |

| Cyclobutane | 26.4 | Moderate |

| Cyclopentane | 6.5 | Low |

| Cyclohexane | 0.0 | Very Low |

Data sourced from Number Analytics. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTUHUOQBOFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299469 | |

| Record name | 1-bromocyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51175-80-5 | |

| Record name | NSC130986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromocyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclobutane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromocyclobutane 1 Carboxamide and Analogous Cyclobutane 1 Carboxamides

Direct Synthetic Approaches

Direct synthetic strategies commence with a pre-existing cyclobutane (B1203170) ring, focusing on the introduction and modification of functional groups at the C1 position. These methods are often favored for their straightforwardness and efficiency.

Bromination Strategies for Cyclobutane Carboxamide Precursors

A direct route to 1-bromocyclobutane-1-carboxamide involves the α-bromination of a cyclobutane carboxamide precursor. This transformation can be achieved using brominating agents that facilitate the substitution of a hydrogen atom at the carbon bearing the carboxamide group.

One common and effective reagent for such α-bromination of carbonyl derivatives is N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction can proceed via a radical pathway or through acid catalysis. wikipedia.org For the α-bromination of a compound like cyclobutanecarboxamide, the reaction would typically be carried out in the presence of an acid catalyst. The enol or enolate form of the amide is a key intermediate, which then reacts with the electrophilic bromine source. wikipedia.orgyoutube.com While the direct bromination of amides can be challenging compared to ketones or aldehydes due to less favorable enolization, the use of appropriate catalysts and reaction conditions can drive the formation of the desired α-bromo product. libretexts.orglibretexts.org

The Hell-Volhard-Zelinskii (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids using a mixture of Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgpressbooks.pub This reaction proceeds through the formation of an acid bromide intermediate, which more readily enolizes and subsequently reacts with bromine. libretexts.orgpressbooks.pub A similar principle could be applied, though less commonly, to the corresponding amide if conditions are optimized.

| Precursor | Reagent | Product | Reaction Type |

| Cyclobutanecarboxamide | N-Bromosuccinimide (NBS), Acid Catalyst | This compound | Electrophilic α-Bromination |

| Cyclobutanecarboxylic Acid | Br₂, PBr₃ | 1-Bromocyclobutane-1-carboxylic Acid | Hell-Volhard-Zelinskii Reaction |

Amidation Reactions from 1-Bromocyclobutane-1-carboxylic Acid Derivatives

A more prevalent and often higher-yielding approach to this compound involves the formation of the amide bond from a suitable 1-bromocyclobutane-1-carboxylic acid derivative. This precursor already contains the requisite bromine atom and cyclobutane core.

A classic and highly effective method for amide synthesis is the reaction of an amine with an acyl halide. hepatochem.com In this context, 1-bromocyclobutane-1-carboxylic acid can be converted to its more reactive acyl chloride or acyl bromide derivative. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 1-bromocyclobutane-1-carbonyl chloride. This activated intermediate can then react readily with ammonia (B1221849) or a primary or secondary amine to form the corresponding this compound. hepatochem.com

Reaction Scheme:

Activation: 1-Bromocyclobutane-1-carboxylic acid + SOCl₂ → 1-Bromocyclobutane-1-carbonyl chloride

Amidation: 1-Bromocyclobutane-1-carbonyl chloride + 2 NH₃ → this compound + NH₄Cl

This two-step process is generally efficient and provides high yields of the desired amide. The high reactivity of the acyl halide facilitates the reaction with even weakly nucleophilic amines.

Modern synthetic chemistry has seen the development of numerous direct coupling methods that allow for the formation of an amide bond directly from a carboxylic acid and an amine without the need to isolate a highly reactive intermediate like an acyl halide. nih.govnih.govsciepub.comrsc.org These reactions typically employ a "coupling reagent" or catalyst that activates the carboxylic acid in situ.

A wide array of coupling reagents are available, many of which were originally developed for peptide synthesis but are broadly applicable. peptide.combachem.comsigmaaldrich.comresearchgate.net These can be categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are often included. bachem.com

Phosphonium Reagents: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency, even in sterically hindered cases. bachem.comsigmaaldrich.com

Aminium/Uronium Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, generating highly reactive activated esters. sigmaaldrich.comresearchgate.net

More recent "greener" approaches utilize catalysts like boric acid or silane-based reagents to promote the direct condensation of carboxylic acids and amines, often with the removal of water. sciepub.comrsc.org For example, a mixture of benzoic acid and benzylamine (B48309) can be refluxed with a catalytic amount of boric acid in toluene (B28343) to yield the corresponding amide. sciepub.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives (e.g., HOBt). peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP | High reactivity, good for hindered couplings. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HATU, HBTU | Very efficient, generate highly reactive intermediates. sigmaaldrich.comresearchgate.net |

| Boron-based Catalysts | Boric Acid, B(OCH₂CF₃)₃ | Catalytic, often with removal of water. nih.govsciepub.com |

Solid-phase organic synthesis (SPOS) offers a powerful platform for the synthesis of libraries of compounds, including cyclobutane-1-carboxamides. In a typical solid-phase approach, a cyclobutane precursor, such as a protected 1-carboxycyclobutane derivative, could be anchored to a solid support (resin). Subsequent chemical transformations, including bromination and amidation, can then be carried out.

The key advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. The final product is then cleaved from the solid support in the last step. Coupling reagents like HATU and PyBOP are particularly well-suited for solid-phase peptide synthesis and can be effectively employed for the amidation step in a solid-phase synthesis of this compound analogues. sigmaaldrich.com

Indirect Synthetic Routes Involving Cyclobutane Ring Formation

Indirect routes construct the cyclobutane ring itself as a key step in the synthetic sequence. These methods are particularly valuable for accessing highly substituted or structurally complex cyclobutane derivatives that may not be readily available through direct functionalization.

A prominent method for forming four-membered rings is the [2+2] cycloaddition reaction. This can be a photochemical cycloaddition of two alkene moieties to form a cyclobutane ring. For instance, the photodimerization of cinnamic acid derivatives in the solid state can lead to the stereoselective formation of cyclobutane structures. This strategy has been applied to the synthesis of various natural products containing a cyclobutane core.

Another powerful strategy involves the ring expansion of smaller, more readily available rings. For example, the reaction of a substituted cyclopropane (B1198618) with a metal carbene intermediate can lead to a stereospecific and regioselective ring expansion to form a cyclobutenoate. This cyclobutene (B1205218) can then be further functionalized, for example, through conjugate addition, to introduce substituents at the desired positions before elaborating the carboxamide functionality.

C-H functionalization logic has also emerged as an advanced strategy for the synthesis of complex cyclobutanes. This approach utilizes a directing group, such as a carbonyl group, to guide the selective functionalization of C-H bonds on the cyclobutane ring, allowing for the introduction of various substituents with high regio- and stereocontrol.

| Indirect Method | Description | Key Intermediates |

| [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene units, often photochemically. | Alkenes |

| Ring Expansion | Expansion of a cyclopropane ring to a cyclobutane ring. | Substituted cyclopropanes, metal carbenes |

| C-H Functionalization | Directed functionalization of C-H bonds on a pre-formed cyclobutane scaffold. | Cyclobutane with a directing group |

Ring Construction via Cycloaddition Reactions

[2+2] cycloaddition reactions are a fundamental and widely employed method for the synthesis of cyclobutane rings. mdpi.comchemistryviews.org These reactions, often photochemically or thermally induced, involve the union of two unsaturated components to form the four-membered ring. For instance, the cycloaddition of alkenes is a direct approach to forming the cyclobutane skeleton. chemistryviews.org While powerful, controlling the regioselectivity and stereoselectivity of these reactions, especially in intermolecular settings, can be challenging.

A notable strategy involves the use of ketenes in [2+2] cycloadditions to generate cyclobutanones, which are versatile intermediates for further elaboration. mdpi.com These cyclobutanones can then be converted to the desired carboxamide derivatives through various functional group transformations.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Alkenes and α-acyloxyacroleins | Chiral catalyst and HNTf₂ | Optically active 1-acyloxycyclobutanecarbaldehydes | Good to excellent | mdpi.com |

| Cinnamyl alcohols and allyl acetates | [Ir(cod)Cl]₂, chiral ligand, photosensitizer, blue LED | Oxa- mdpi.comnih.gov-bicyclic heptanes | Moderate to high | chemistryviews.org |

This table showcases examples of [2+2] cycloaddition reactions for the synthesis of functionalized cyclobutane precursors.

Ring Expansion or Contraction Strategies for Four-Membered Rings

Ring expansion and contraction reactions provide an alternative pathway to cyclobutane derivatives, often starting from more readily available three or five-membered rings. For example, the rearrangement of cyclopropylcarbinyl systems can lead to the formation of a cyclobutane ring.

A recently developed method involves a photoinduced Wolff rearrangement/lactonization cascade to create the cyclobutane moiety. This is followed by a ring-closing metathesis/cyclopropanation sequence to build a more complex framework, which can then be manipulated to introduce the desired functionalities.

Conversely, ring contraction of larger rings, such as pyrrolidines, has been reported to stereospecifically produce multisubstituted cyclobutanes through a radical pathway involving a nitrogen extrusion process.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Vinylogous ketones | Cinchona alkaloid catalyst | Chiroptical spirocyclic dienones | Good to excellent | mdpi.com |

| Allylic cyclobutanols | Binol-derived phosphoric acids, fluorinating agent | Ring-enlarged products | Not specified | mdpi.com |

This table illustrates examples of ring expansion strategies for the synthesis of complex cyclobutane-containing structures.

Radical Cascade Reactions for Polyfunctionalized Cyclobutanes

Radical cascade reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures, including polyfunctionalized cyclobutanes. These reactions often proceed under mild conditions and can create multiple C-C or C-heteroatom bonds in a single step.

One such approach involves the 1,5-hydrogen atom transfer (HAT)/cyclization of N-allyl-N-(2-haloaryl)cyclobutanecarboxamides to form spirocyclobutyl lactams. While this demonstrates the potential of radical cyclizations, the development of intermolecular radical additions to pre-formed cyclobutane rings is also a viable strategy for introducing further functionality.

Stereoselective Synthesis of Cyclobutane Carboxamide Scaffolds

Controlling the stereochemistry of the substituents on the cyclobutane ring is crucial for the synthesis of specific isomers of biologically active compounds. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Chiral Pool Synthetic Strategies

The use of the chiral pool, which involves employing readily available, enantiomerically pure natural products as starting materials, is a classic and effective strategy in asymmetric synthesis. youtube.comyoutube.com Terpenes, amino acids, and carbohydrates are common starting points. youtube.comyoutube.com The inherent chirality of the starting material is transferred to the target molecule throughout the synthetic sequence. For instance, a chiral terpene can be elaborated through a series of reactions to construct a chiral cyclobutane-containing molecule, where the stereochemistry of the final product is dictated by the starting material.

Enzymatic Derivatization Methods for Stereocontrol

Enzymes, with their inherent chirality and high selectivity, are powerful catalysts for asymmetric synthesis. Enzymatic resolutions are commonly used to separate enantiomers of a racemic mixture. For example, hydrolases can be used for the kinetic resolution of cyclopropane acetates, and similar principles can be applied to cyclobutane derivatives. thieme-connect.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in the desymmetrization of cis-1,3-cycloalkanediols, providing access to enantiomerically enriched building blocks. nih.gov This approach can be envisioned for the resolution of racemic 1-bromocyclobutane-1-carboxylic acid or its precursors.

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| cis-1,3-Cyclohexanediol | Candida antarctica lipase B (CALB) | Desymmetrization | (1S,3R)-3-(acetoxy)-1-cyclohexanol | >99.5% | nih.gov |

| Racemic cyclopropane acetates | Candida antarctica lipase B (CALB) | Hydrolysis | Enantioenriched cyclopropanol | Not specified | thieme-connect.com |

This table provides examples of enzymatic resolutions and desymmetrizations that can be conceptually applied to the synthesis of chiral cyclobutane derivatives.

Diastereoselective and Enantioselective Methodologies

The development of diastereoselective and enantioselective reactions is at the forefront of modern organic synthesis. For cyclobutane systems, several powerful methods have been established.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org The control of acidic impurities was found to be critical for improving the diastereomeric ratio through recrystallization. acs.org

Furthermore, enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been accomplished via a sulfa-Michael addition to cyclobutenes. nih.gov High diastereoselectivity was achieved using DBU as a base, and the use of a chiral cinchona squaramide organocatalyst provided high enantioselectivity. nih.gov These methods highlight the potential for controlling the stereochemistry at multiple centers on the cyclobutane ring.

A palladium-catalyzed regioselective aminocarbonylation of cyclobutanols has been reported to produce both 1,1- and 1,2-substituted cyclobutanecarboxamides with high regio- and stereoselectivity, controlled by the choice of ligand. nih.govresearchgate.net This method offers a direct route to the desired carboxamide functionality.

| Starting Material | Reagents/Conditions | Product | Diastereomeric/Enantiomeric Ratio | Reference |

| Cyclobutylidene Meldrum's acid derivative | NaBH₄ | cis-1,3-disubstituted cyclobutane carboxylic acid | High dr | acs.org |

| Cyclobutenes and thiols | Chiral cinchona squaramide catalyst | Thio-substituted cyclobutanes | up to 99.7:0.3 er | nih.gov |

| Cyclobutanols and anilines | Pd(TFA)₂, NIXantphos, CO | 1,2-substituted cyclobutanecarboxamides | trans/cis > 20:1 | researchgate.net |

| Cyclobutanols and anilines | Pd(acac)₂, (4-CF₃C₆H₄)₃P, CO | 1,1-substituted cyclobutanecarboxamides | High rr | researchgate.net |

This table summarizes key diastereoselective and enantioselective methods for the synthesis of substituted cyclobutane carboxamides and related structures.

Michael Addition Reactions onto Cyclobutene Intermediates (e.g., β-N-Heterocyclic Cyclobutane Carboxamides)

A powerful strategy for the synthesis of substituted cyclobutane carboxamides involves the conjugate addition of nucleophiles to activated cyclobutene systems. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been effectively applied to the synthesis of β-N-heterocyclic cyclobutane carboxamides. unica.itchemistryviews.org

This approach often begins with a cyclobutene-1-carboxylic acid derivative, which can undergo a tandem amidation and aza-Michael addition sequence. unica.itchemistryviews.org In a notable example, the reaction of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of β-N-heterocyclic cyclobutane carboximides. chemistryviews.org This reaction proceeds through an initial amidation to form a reactive intermediate, which then undergoes an intramolecular aza-Michael addition to furnish the final product with a trans geometry. unica.itresearchgate.net These resulting carboximides are versatile intermediates that can be further transformed by reaction with various nucleophiles to generate a diverse array of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including structures that mimic peptides. unica.itchemistryviews.org

The diastereoselectivity of the Michael addition is a crucial aspect of this methodology. For instance, the sulfa-Michael addition of thiols to cyclobutene derivatives can be achieved with high diastereoselectivity. researchgate.netnih.gov The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can afford thio-substituted cyclobutane esters and amides in high yields and with diastereomeric ratios often exceeding 95:5. researchgate.netnih.gov

Table 1: Diastereoselective Sulfa-Michael Addition to Cyclobutenes

| Entry | Thiol | Cyclobutene Acceptor | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 1 | Thiophenol | Cyclobutene-1-carboxamide | DBU | >95 | >95:5 | researchgate.net |

| 2 | 4-Chlorothiophenol | Cyclobutene-1-carboxamide | DBU | 88 | >95:5 | researchgate.net |

| 3 | 4-Methylthiophenol | Cyclobutene-1-carboxamide | DBU | 82 | >95:5 | researchgate.net |

| 4 | 2-Naphthalenethiol | Cyclobutene-1-carboxamide | DBU | 89 | >95:5 | researchgate.net |

This table presents a selection of examples and is not exhaustive.

Directed C-H Functionalization Approaches (e.g., Carboxamide-Directed C(sp3)-H Arylation)

The direct functionalization of carbon-hydrogen (C-H) bonds represents an increasingly important and atom-economical approach in modern synthetic chemistry. For cyclobutane systems, carboxamide-directed C(sp3)-H functionalization has emerged as a powerful tool for introducing aryl groups. nih.govacs.orgchemrxiv.org This strategy often employs a directing group, which positions a transition metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

Palladium(II)-catalyzed C(sp3)-H arylation has been successfully applied to cyclobutane frameworks. nih.govacs.orgchemrxiv.org In these reactions, a carboxamide group, or a derivative thereof, can act as an internal directing group. For example, N-(quinolin-8-yl)cyclobutanecarboxamide has been utilized as a substrate for direct bis-arylation. acs.org The quinolinyl group serves as a bidentate directing group, facilitating the palladium-catalyzed reaction with aryl iodides to yield all-cis trisubstituted cyclobutane scaffolds. acs.org

Furthermore, the development of enantioselective C(sp3)-H arylation of cyclobutanes has been achieved using a chiral ligand in conjunction with a palladium catalyst. nih.govacs.org For instance, the use of an N-acetyl-leucine ligand can induce enantioselectivity in the arylation of aminomethyl-cyclobutanes directed by a tertiary alkylamine. nih.govacs.org This method allows for the synthesis of enantioenriched arylated aminomethyl-cyclobutanes. nih.gov

Table 2: Carboxamide-Directed C(sp3)-H Arylation of Cyclobutanes

| Entry | Substrate | Arylating Agent | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-(Quinolin-8-yl)cyclobutanecarboxamide | Iodobenzene | Pd(OAc)₂ | N-(Quinolin-8-yl)-2,2-diphenylcyclobutane-1-carboxamide | - | acs.org |

| 2 | N-Isobutyl-N-methylcyclobutane-1-carboxamide | Phenylboronic acid | Pd(OAc)₂ / N-Ac-(l)-Tle-OH | Arylated aminomethyl-cyclobutane | 73 | nih.gov |

| 3 | N-(Quinolin-8-yl)cyclobutanecarboxamide | 3,4,5-Trimethoxyiodobenzene | Pd(OAc)₂ | N-(Quinolin-8-yl)-2,4-bis(3,4,5-trimethoxyphenyl)cyclobutane-1-carboxamide | 96 | acs.org |

Yields and specific products are dependent on the detailed reaction conditions. This table provides illustrative examples.

Chemical Transformations and Reactivity of 1 Bromocyclobutane 1 Carboxamide

Reactivity at the Bromine Moiety

The carbon-bromine bond in 1-Bromocyclobutane-1-carboxamide is the primary site of reactivity. The electronegativity of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the bromine atom can be eliminated or participate in radical reactions under specific conditions.

Nucleophilic substitution reactions involve the replacement of the bromine atom (the leaving group) by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). masterorganicchemistry.com

The choice between the SN1 and SN2 pathway for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.orgyoutube.com The tertiary nature of the carbon atom bearing the bromine atom would typically favor an SN1 mechanism due to the formation of a relatively stable tertiary carbocation. savemyexams.com However, the steric hindrance around the reaction center could also influence the accessibility for an SN2 attack. masterorganicchemistry.com

SN1 Pathway:

The SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the bromide ion to form a tertiary cyclobutyl carbocation. This carbocation is planar and can be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products if the starting material were chiral. The stability of this carbocation is a crucial factor. savemyexams.com In the case of this compound, the adjacent carboxamide group can influence the stability of the carbocation.

SN2 Pathway:

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. masterorganicchemistry.com This reaction proceeds with an inversion of stereochemistry. For this compound, the bulky nature of the cyclobutane (B1203170) ring and the carboxamide group might sterically hinder the backside attack required for an SN2 reaction, making this pathway less favorable compared to the SN1 pathway, especially with weaker nucleophiles. youtube.com

| Reaction Pathway | Substrate | Nucleophile | Solvent | Key Characteristics |

| SN1 | Tertiary alkyl halide (favored) | Weak (e.g., H₂O, ROH) | Polar protic | Stepwise, carbocation intermediate, racemization possible |

| SN2 | Primary alkyl halide (favored) | Strong (e.g., ⁻OH, ⁻CN) | Polar aprotic | Concerted, inversion of stereochemistry |

Elimination reactions of this compound, specifically dehydrobromination, provide a route to cyclobutene (B1205218) derivatives. These reactions are typically promoted by a base, which abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine.

The treatment of this compound with a suitable base can lead to the formation of Cyclobutene-1-carboxamide. This reaction follows an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism, often in competition with substitution reactions. The use of a strong, sterically hindered base and higher temperatures generally favors elimination over substitution.

A study on the dehydrobromination of brominated decalindiones highlights the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce elimination and subsequent intramolecular reactions. acs.org While not the same substrate, this indicates that strong, non-nucleophilic bases are effective for dehydrobromination.

Once formed, Cyclobutene-1-carboxamide is an activated alkene and can undergo further reactions. One important class of reactions is the Michael addition, which involves the conjugate addition of a nucleophile to the α,β-unsaturated system. youtube.com

Research has demonstrated the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes through a sulfa-Michael addition to cyclobutene derivatives. rsc.orgnih.gov In these reactions, various thiols act as Michael donors, adding to the cyclobutene acceptor in the presence of a base like DBU or a chiral organocatalyst. masterorganicchemistry.comnih.gov This highlights the synthetic utility of the cyclobutene-1-carboxamide scaffold in accessing a diverse range of functionalized cyclobutane derivatives. nih.gov

A tandem amidation/aza-Michael addition protocol has also been developed, where a benzoxazolone reacts with cyclobutene-1-carboxylic acid to form β-N-heterocyclic cyclobutane carboximide derivatives. rsc.org This further illustrates the susceptibility of the cyclobutene ring in these amides to nucleophilic attack.

| Reaction | Reactant | Reagent(s) | Product |

| Dehydrobromination | This compound | Strong, non-nucleophilic base (e.g., DBU) | Cyclobutene-1-carboxamide |

| Michael Addition | Cyclobutene-1-carboxamide | Thiol, DBU | Thio-substituted cyclobutane carboxamide |

| Tandem Amidation/Aza-Michael Addition | Cyclobutene-1-carboxylic acid | Benzoxazolone, DMAP | β-N-heterocyclic cyclobutane carboximide |

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by light (photochemistry) or radical initiators.

While direct photochemical studies on this compound are not extensively documented, related systems like 1,3-disubstituted acyl bicyclobutanes undergo photochemical α-selective radical ring-opening reactions. savemyexams.comgoogle.com In these reactions, visible light induces the formation of an alkyl radical from an alkyl halide, which then adds to the bicyclobutane. This leads to a ring-opening event, ultimately forming functionalized cyclobutenes. savemyexams.com

This suggests a potential pathway where photochemical excitation of this compound could lead to the formation of a cyclobutyl radical. This radical could then undergo various transformations, including ring-opening, depending on the reaction conditions and the presence of other reagents. The high strain energy of the cyclobutane ring can be a driving force for such ring-opening reactions. rsc.org The field of photochemical strain-release reactions of bicyclo[1.1.0]butanes, which are structurally related, has seen significant advances, highlighting the potential for novel transformations. rsc.org

General radical reactions often utilize initiators like AIBN (2,2'-azobis(isobutyronitrile)) and a radical propagating agent such as tri-n-butyltin hydride to mediate transformations of alkyl halides. libretexts.org These methods could potentially be applied to this compound to generate the corresponding cyclobutyl radical for further synthetic manipulations. nih.govmdpi.com

Radical Processes Involving the Carbon-Bromine Bond

Transition Metal-Mediated Radical Transformations

The presence of a bromine atom at the C1 position makes this compound a suitable substrate for transition metal-mediated radical transformations. The carbon-bromine bond can be homolytically cleaved by various transition metal complexes to generate a cyclobutyl radical, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

While specific studies on this compound are not extensively documented, the reactivity of analogous α-bromo amides provides a strong basis for predicting its behavior. Cobalt complexes, for instance, are known to catalyze the cross-coupling of α-bromo amides with Grignard reagents acs.org. This type of transformation, if applied to this compound, would likely proceed through a radical intermediate, enabling the formation of α-aryl or α-vinyl amides. The general mechanism for such transition metal-promoted radical reactions often involves a single-electron transfer (SET) from a low-valent metal center to the α-bromo amide, leading to the formation of a radical anion that subsequently fragments to release a bromide ion and the desired carbon-centered radical acs.org.

The synthetic utility of these transformations is significant, as they allow for the construction of complex molecular architectures from readily available starting materials. The table below summarizes potential transition metal-mediated radical transformations of this compound based on known reactions of similar compounds.

| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst System (Analogous) |

| Cross-Coupling | Aryl Grignard Reagent | 1-Arylcyclobutane-1-carboxamide | Cobalt-based catalysts |

| Cross-Coupling | Vinyl Grignard Reagent | 1-Vinylcyclobutane-1-carboxamide | Cobalt-based catalysts |

| Atom Transfer Radical Addition | Alkene | Adduct of the alkene and the cyclobutyl radical | Copper or Ruthenium complexes |

Reactivity of the Carboxamide Functional Group

The carboxamide moiety in this compound offers several avenues for chemical modification and can also play a crucial role in directing reactions at other sites within the molecule.

The carboxamide group can undergo a variety of functionalization and derivatization reactions common to amides. These transformations can be used to modify the properties of the molecule or to introduce new functional groups for further synthetic elaboration.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 1-bromocyclobutane-1-carboxylic acid.

Reduction: The amide can be reduced to 1-(aminomethyl)-1-bromocyclobutane using strong reducing agents such as lithium aluminum hydride.

Dehydration: Treatment with a dehydrating agent could potentially yield the corresponding nitrile, 1-bromocyclobutane-1-carbonitrile.

N-Alkylation/N-Arylation: The nitrogen atom of the primary amide can be functionalized through reactions with alkyl or aryl halides, although this can sometimes be challenging with primary amides due to competing O-alkylation or the formation of secondary and tertiary amides.

The following table outlines some potential derivatization reactions of the carboxamide group.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 1-Bromocyclobutane-1-carboxylic acid |

| Reduction | LiAlH₄ | 1-(Aminomethyl)-1-bromocyclobutane |

| Dehydration | SOCl₂, P₂O₅ | 1-Bromocyclobutane-1-carbonitrile |

A significant aspect of the carboxamide group's reactivity is its ability to act as a directing group in transition metal-catalyzed C-H functionalization reactions. The lone pair of electrons on the oxygen or nitrogen atom can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds within the molecule and enabling their selective activation.

In the context of cyclobutane carboxamides, the amide group has been successfully employed to direct the palladium-catalyzed arylation of the C-H bonds at the C2 and C4 positions of the cyclobutane ring acs.org. This auxiliary-aided, diastereoselective double C-H activation allows for the synthesis of trisubstituted cyclobutane scaffolds with an all-cis stereochemistry acs.org. While these studies have primarily focused on N-substituted cyclobutane carboxamides, the underlying principle of coordination-assisted C-H activation is applicable to this compound.

The use of chiral ligands in conjunction with the directing group can enable enantioselective C-H functionalization. For instance, palladium-catalyzed enantioselective C(sp³)–H activation of cyclobutanecarboxylic acid derivatives has been achieved using chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands nih.gov. This approach provides a route to cyclobutanes with chiral quaternary stereocenters nih.gov.

The table below summarizes the key features of the carboxamide group as a directing element in C-H functionalization of cyclobutane systems.

| Feature | Description | Reference Example |

| Directing Ability | The amide group coordinates to a transition metal catalyst, directing it to specific C-H bonds. | Palladium-catalyzed bis-arylation of N-(quinolin-8-yl)cyclobutanecarboxamide. acs.org |

| Site Selectivity | Enables the selective functionalization of otherwise unreactive C-H bonds, typically at the C2 and C4 positions of the cyclobutane ring. | Diastereoselective synthesis of all-cis trisubstituted cyclobutanes. acs.org |

| Enantioselectivity | In combination with chiral ligands, allows for the enantioselective functionalization of prochiral C-H bonds. | Enantioselective coupling of cyclobutanes with arylboron reagents using a chiral MPAHA ligand. nih.gov |

Intrinsic Reactivity of the Cyclobutane Core

The four-membered ring of this compound is inherently strained, with bond angles deviating significantly from the ideal tetrahedral angle. This ring strain makes the cyclobutane core susceptible to ring-opening and fragmentation reactions under certain conditions.

The release of ring strain can be a powerful driving force for chemical reactions, leading to the formation of more stable acyclic or larger ring systems.

Photolytic Cleavage: Photochemical energy can also induce the cleavage of the cyclobutane ring. The absorption of ultraviolet light can promote the molecule to an excited state, from which it can undergo ring-opening. Photochemical ring-opening of cyclobutanes often proceeds through a concerted or stepwise mechanism involving radical intermediates nih.govrsc.orgrsc.org. The specific outcome of the photolysis of this compound would depend on the wavelength of light used and the presence of other reactive species. It is plausible that photolysis could lead to the formation of a 1,4-diradical, which could then undergo various reactions, including fragmentation to form an alkene and a smaller fragment, or intramolecular hydrogen atom transfer followed by rearrangement. The presence of the bromine atom could also lead to competing C-Br bond cleavage under photolytic conditions.

The following table outlines potential products from the thermolytic and photolytic cleavage of the cyclobutane ring, based on general principles of cyclobutane reactivity.

| Cleavage Type | Potential Intermediate | Potential Products |

| Thermolytic | 1,4-Diradical | Substituted alkenes, fragmentation products |

| Photolytic | Excited state, 1,4-Diradical | Substituted alkenes, rearranged products, products of C-Br cleavage |

Addition Reactions to Unsaturated Cyclobutane Derivatives

While this compound itself is saturated, it can serve as a precursor to unsaturated cyclobutane derivatives, primarily through elimination reactions. For example, treatment with a non-nucleophilic base could yield 1-cyclobutenyl-1-carboxamide. The resulting double bond in the strained four-membered ring is highly reactive towards electrophilic addition.

The addition of electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), or water (in the presence of an acid catalyst) to the cyclobutene double bond would proceed via the formation of a carbocationic intermediate. Due to the strain and electronics of the cyclobutene ring, these reactions can sometimes be accompanied by ring-opening or rearrangement.

For example, the addition of HBr to a hypothetical 1-cyclobutenyl-1-carboxamide would likely proceed via protonation of the double bond to give a tertiary carbocation adjacent to the amide group. This cation would then be attacked by the bromide ion.

| Electrophile | Reagent | Expected Product | Stereochemistry |

| Bromine | Br₂ in CCl₄ | 1,2-Dibromo-1-cyclobutanecarboxamide | Predominantly anti-addition |

| Hydrogen Bromide | HBr (gas) | 1,2-Dibromo-1-cyclobutanecarboxamide | Markovnikov addition |

| Water | H₃O⁺ | 2-Hydroxy-1-cyclobutanecarboxamide | Markovnikov addition |

Stereochemical Considerations in 1 Bromocyclobutane 1 Carboxamide Chemistry

Conformational Dynamics and Ring Flipping Phenomenon of Cyclobutanes

The cyclobutane (B1203170) ring is not a planar square. To alleviate torsional strain that would arise from eclipsing interactions between substituents on adjacent carbons in a planar conformation, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. masterorganicchemistry.comlibretexts.orglibretexts.org This puckering involves one carbon atom being out of the plane of the other three. masterorganicchemistry.com In substituted cyclobutanes like 1-Bromocyclobutane-1-carboxamide, this puckering is a dynamic process known as ring flipping.

During a ring flip, the molecule rapidly interconverts between two equivalent puckered conformations. In this process, a substituent that was in an axial-like position (pointing more perpendicular to the ring's average plane) moves to an equatorial-like position (pointing more outwards from the ring), and vice versa. The energy barrier for this ring inversion in cyclobutane itself is relatively low, estimated to be around 1.45 kcal/mol (or about 482-498 cm⁻¹). acs.orgnih.govnih.gov This low barrier means that at room temperature, the ring is highly flexible and constantly flipping.

For this compound, the presence of two bulky substituents on the same carbon (C1) influences the puckering. The molecule will adopt a conformation that minimizes steric interactions. The two possible puckered conformations would place the bromine and carboxamide groups in different spatial arrangements relative to the rest of the ring. The equilibrium between these conformers is governed by their relative steric demands. High-level ab initio calculations on cyclobutane have shown a significant coupling between the ring-puckering and CH₂-rocking motions. acs.orgnih.gov

| Parameter | Value for Unsubstituted Cyclobutane | Expected Influence on this compound |

| Ring Puckering Angle (θ) | ~25-35° libretexts.orgacs.orgnih.gov | The angle may be altered to accommodate the bulky bromo and carboxamide groups, potentially leading to a more or less puckered ring to minimize steric strain. |

| Barrier to Inversion | ~1.45 kcal/mol acs.orgnih.gov | The barrier may be higher due to the need to move the large substituents through a more strained planar transition state. |

| Conformational Preference | Dynamically flipping puckered rings masterorganicchemistry.com | The equilibrium may favor one puckered conformation over the other to a greater extent due to the steric bulk of the substituents at C1. |

Diastereotopy and Enantiotopy of Protons in Cyclobutane Systems

The stereochemical environment within this compound renders certain protons chemically non-equivalent, a concept crucial for interpreting its NMR spectra.

Diastereotopic Protons: In this compound, the C1 carbon is a stereocenter (it is attached to four different groups: bromine, carboxamide, C2 of the ring, and C4 of the ring). This chirality makes the two protons on C2 (and C4) diastereotopic. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is because replacing one of these protons with a deuterium (B1214612) atom would create a diastereomer relative to replacing the other proton. masterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in an NMR spectrum. masterorganicchemistry.comyoutube.com Similarly, the two protons on C3 are also diastereotopic. One face of the cyclobutane ring is sterically hindered by the bromine and carboxamide groups, while the other is less so, creating different magnetic environments for the protons on either side of the ring plane. youtube.com

Enantiotopic Protons: Enantiotopic protons exist in achiral molecules where their replacement leads to a pair of enantiomers. masterorganicchemistry.comstereoelectronics.org Since this compound is a chiral molecule, it does not possess enantiotopic protons. Instead, the pairs of protons on the CH₂ groups are diastereotopic.

The non-equivalence of the methylene (B1212753) protons in substituted cyclobutanes is a well-established phenomenon. masterorganicchemistry.comyoutube.com For example, in methylcyclopropane, the introduction of a single methyl group renders the ring protons non-equivalent, leading to multiple signals in the ¹H NMR spectrum. masterorganicchemistry.com A similar, and more pronounced, effect is expected for this compound due to the presence of a quaternary stereocenter.

Strategies for Stereocontrol in Cyclobutane Synthesis and Functionalization

The synthesis of a specific stereoisomer of this compound requires careful strategic planning to control the three-dimensional arrangement of atoms. Several methods are employed for the stereocontrolled synthesis and functionalization of cyclobutane derivatives. mdpi.comnih.gov

Common strategies applicable to the synthesis of substituted cyclobutanes include:

[2+2] Cycloaddition Reactions: This is a powerful method for constructing the cyclobutane ring. mdpi.comresearchgate.net By using chiral catalysts or chiral auxiliaries on one of the alkene components, it is possible to induce facial selectivity and control the stereochemistry of the resulting cyclobutane. researchgate.net For instance, the reaction of a ketene (B1206846) with an alkene can be guided by a chiral catalyst to produce an enantiomerically enriched cyclobutanone, which can then be further functionalized.

Ring Contraction or Expansion Reactions: Stereochemically defined larger or smaller rings can be converted into cyclobutanes. For example, the stereospecific ring contraction of pyrrolidines has been shown to produce multi-substituted cyclobutanes with excellent stereocontrol. nih.gov

Diastereoselective Functionalization: Starting with a pre-existing cyclobutane ring, substituents can be introduced in a stereoselective manner. nih.govnih.gov The existing stereochemistry of the substrate can direct the approach of incoming reagents to one face of the ring over the other. In the context of this compound, if starting from cyclobutanone, the addition of a nucleophile to the carbonyl can be influenced by chiral reagents to set the stereocenter at C1. Subsequent conversion of the resulting hydroxyl group and introduction of the carboxamide would need to proceed with retention or predictable inversion of configuration.

| Synthetic Strategy | Description | Relevance to this compound |

| Stereoselective [2+2] Cycloaddition | Reaction of two alkene components to form a four-membered ring, with stereocontrol achieved via chiral catalysts or auxiliaries. mdpi.comresearchgate.netdntb.gov.ua | A potential route could involve the cycloaddition of a bromo-ketene derivative with an appropriate alkene, followed by conversion to the amide. |

| Ring Contraction | Conversion of a five-membered ring (e.g., a pyrrolidine (B122466) derivative) into a cyclobutane. nih.gov | A suitably substituted pyrrolidine could be synthesized and then contracted to form the 1-bromo-1-carboxamide cyclobutane skeleton with defined stereochemistry. |

| Catalyst-Controlled C-H Functionalization | Selective functionalization of C-H bonds on a pre-formed cyclobutane ring using a catalyst to direct regio- and stereoselectivity. nih.govnih.gov | While challenging at a quaternary center, this modern approach could theoretically be applied to a cyclobutane-1-carboxamide precursor. |

Implications of Stereoisomerism on Spectroscopic Characterization

The stereochemistry of this compound has a direct and significant impact on its spectroscopic properties, particularly in NMR and IR spectroscopy.

NMR Spectroscopy: As discussed in section 4.2, the chirality of the molecule leads to the diastereotopicity of the methylene (CH₂) protons at positions 2, 3, and 4. researchgate.net This means that in a high-resolution ¹H NMR spectrum, instead of seeing simple triplets for the CH₂ groups, one would expect to see complex multiplets. docbrown.info Each proton of a given CH₂ group will have a distinct chemical shift and will couple not only to the protons on adjacent carbons but also to its geminal (attached to the same carbon) partner. The vicinal coupling constants (³J) between protons will depend on their dihedral angle, which is defined by the ring's puckered conformation. Cis and trans coupling constants in cyclobutanes can vary widely. researchgate.net In ¹³C NMR, all four carbon atoms of the ring are chemically non-equivalent and should therefore exhibit four distinct signals.

| Spectroscopic Technique | Predicted Observation for this compound |

| ¹H NMR | Complex multiplets for the six ring protons due to diastereotopicity. Distinct chemical shifts for each of the six protons. researchgate.netdocbrown.info |

| ¹³C NMR | Four distinct signals for the four carbons of the cyclobutane ring. wikipedia.org |

| IR Spectroscopy | Characteristic C=O and N-H stretching bands from the amide group, a C-Br stretching band, and complex absorptions in the fingerprint region related to the puckered ring structure. dtic.mildocbrown.infoquimicaorganica.org |

Computational Investigations and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. For derivatives of cyclobutane (B1203170), DFT calculations are instrumental in mapping out the potential energy surfaces of various transformations.

One of the key reaction types for α-halo carbonyl compounds is the Favorskii rearrangement, which typically involves a ring contraction. wikipedia.org In the case of a cyclic α-halo ketone, this reaction proceeds in the presence of a base to yield a ring-contracted carboxylic acid derivative. wikipedia.org For 1-Bromocyclobutane-1-carboxamide, an analogous reaction would be a base-induced rearrangement to form a cyclopropanecarboxamide (B1202528) derivative. DFT studies can elucidate the mechanism of such a transformation. The generally accepted mechanism involves the formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone-like intermediate. wikipedia.org Subsequent nucleophilic attack by a base (like hydroxide (B78521) or an amine) opens this strained intermediate to yield the final product. wikipedia.org

DFT calculations can model each step of this proposed pathway:

Enolate Formation: Calculating the acidity of the α-proton and the stability of the resulting enolate.

Cyclization: Determining the activation energy barrier for the intramolecular displacement of the bromide ion to form the bicyclic intermediate.

Ring Opening: Modeling the attack of the nucleophile on the intermediate and the subsequent cleavage of the cyclopropane (B1198618) ring to form the more stable carbanion, which is then protonated.

The table below illustrates hypothetical energy changes for a base-induced rearrangement of an α-bromocyclobutane derivative, as would be calculated using DFT.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| 1. Deprotonation | Enolate Formation | -5.2 |

| 2. Cyclization | Transition State 1 (TS1) | +15.8 |

| 3. Intermediate | Bicyclic Intermediate | +4.1 |

| 4. Ring Opening | Transition State 2 (TS2) | +10.3 |

| 5. Product | Ring-Contracted Product | -25.0 |

Quantum Chemical Analysis of Ring Strain and Bond Angles

Cyclobutane and its derivatives are characterized by significant ring strain, a consequence of deviations from ideal tetrahedral bond angles (109.5°) and eclipsing interactions between adjacent hydrogen atoms. This inherent strain is a major driver of their chemical reactivity.

Quantum chemical calculations allow for a precise quantification of this strain and a detailed analysis of the molecule's geometry. The ring strain energy (RSE) can be calculated computationally, often using homodesmotic reactions. This method involves constructing a balanced chemical equation where the number and types of bonds are conserved on both sides, isolating the strain energy of the cyclic compound.

For cyclobutane itself, the C-C-C bond angles are approximately 88°, a significant compression from the ideal sp³ angle. This angle compression leads to what is known as "angle strain." Furthermore, the cyclobutane ring is not perfectly planar but adopts a puckered conformation to slightly alleviate the torsional strain that would arise from all eight C-H bonds being fully eclipsed in a planar structure.

For this compound, the substitution at one of the carbon atoms introduces further geometric and electronic perturbations. The presence of a carbonyl group (C=O) introduces an sp² hybridized carbon, which prefers a trigonal planar geometry with bond angles of ~120°. The competing geometric demands of the four-membered ring and the carboxamide group create a unique structural and energetic landscape. Quantum chemical analysis can precisely calculate the bond lengths and angles of the ground state geometry.

The table below provides a comparison of typical bond angles and strain energies for cyclobutane and a hypothetical substituted cyclobutane, as would be determined by quantum chemical calculations.

| Compound | C-C-C Bond Angle (°) | C-C Bond Length (Å) | Ring Strain Energy (kcal/mol) |

| Cyclobutane | ~88° | ~1.548 | ~26.5 |

| 1-Substituted Cyclobutane | 87-91° | 1.54-1.56 | 25-28 |

These calculations help rationalize the reactivity of the molecule; for instance, reactions that lead to ring-opening or ring-contraction are often thermodynamically favorable as they relieve the inherent strain of the four-membered ring. rsc.org

Computational Prediction of Stereochemical Outcomes

When a nucleophile attacks the carbonyl carbon of this compound, the hybridization of the carbon changes from sp² to sp³, creating a new tetrahedral center. libretexts.orglibretexts.org If the reaction involves the displacement of the bromine atom at the same carbon, this quaternary stereocenter's configuration is central to the product's identity. Computational chemistry offers powerful methods to predict the stereochemical outcome of such reactions.

The stereochemistry is determined by the relative energies of the transition states leading to the different possible stereoisomers. A nucleophile can attack the planar carbonyl group from one of two faces, the Re face or the Si face. libretexts.org In a chiral molecule like this compound, these two faces are diastereotopic, and attack from one face is generally favored over the other due to steric and electronic factors.

Computational models can predict the predominant stereoisomer by:

Conformational Search: Identifying the lowest energy conformation of the starting material.

Transition State Modeling: Locating the transition state structures for nucleophilic attack on both the Re and Si faces.

Energy Calculation: Calculating the activation energies (the energies of the transition states relative to the ground state).

The transition state with the lower activation energy corresponds to the faster reaction pathway, which yields the major product. This approach is conceptually similar to the principles of the Felkin-Ahn model for nucleophilic addition to chiral carbonyls. youtube.com DFT calculations can provide quantitative predictions of product ratios by applying the Curtin-Hammett principle, which relates the product ratio to the difference in the free energies of the diastereomeric transition states.

For example, in studies of cyclobutane formation, the stereoretentive nature of the reaction was rationalized by calculating that the energy required for bond rotation in the radical intermediate (which would lead to stereochemical scrambling) was higher than the energy for cyclization (which preserves the stereochemistry). acs.org

Modeling of Transition States and Intermediates in Transformations

The complete understanding of a reaction mechanism requires the characterization of all transient species, including short-lived intermediates and the transition states that connect them. Computational modeling is an indispensable tool for this purpose, as these species are often too unstable to be observed experimentally.

For a potential rearrangement or substitution reaction of this compound, computational chemists would use DFT to model the geometry and energy of key species:

Intermediates: These are local minima on the potential energy surface. For a Favorskii-type rearrangement, a key intermediate would be the bicyclo[1.1.0]butane-derived species. wikipedia.org For a radical reaction, it might be a cyclobutyl radical. DFT calculations can confirm that these structures are true intermediates by performing a vibrational frequency analysis, which should yield all real (positive) frequencies.

Transition States (TS): These are first-order saddle points on the potential energy surface, representing the highest energy point along the lowest energy reaction path. A TS structure is located and then verified by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond being formed or broken).

For instance, DFT studies on the ring contraction of pyrrolidines to form cyclobutanes successfully modeled the transition state for the rate-determining step (nitrogen extrusion) and the subsequent 1,4-biradical intermediate. acs.org The calculated activation energies were found to be in a range of 1.8–21.4 kcal/mol, indicating the reactions are feasible. nih.gov These calculations provided a deep understanding of how electronic and steric factors influence the reaction's efficiency. acs.org

The following table presents hypothetical activation energies for different reaction pathways of a cyclobutane derivative, illustrating the type of data generated from modeling transition states.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Favorskii Rearrangement | Intramolecular Cyclization (TS1) | 17.7 |

| SN2 Substitution | Nucleophilic Attack (TS) | 22.5 |

| Radical Debromination | C-Br Homolysis (TS) | 35.1 |

By comparing the activation energies of competing pathways, chemists can predict which reaction is most likely to occur under a given set of conditions.

Applications in Complex Molecule Synthesis and Chemical Biology Building Blocks

Utilization as a Precursor to Strained Carbocyclic Systems

The four-membered ring of 1-bromocyclobutane-1-carboxamide possesses significant ring strain, which can be harnessed as a driving force for various chemical transformations. While direct research on the carboxamide is limited, the related compound, 1-bromocyclobutane-1-carboxylic acid, is a known precursor in the synthesis of complex molecules containing strained ring systems. The reactivity of the cyclobutane (B1203170) ring allows for ring-expansion, ring-opening, and rearrangement reactions, providing access to a variety of carbocyclic and heterocyclic frameworks that would be challenging to synthesize through other methods. The presence of the bromine atom and the carboxamide group offers additional handles for functionalization, further expanding its synthetic potential.

Scaffold for the Development of Novel Chemical Entities

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of novel chemical entities in medicinal chemistry. Incorporating a cyclobutane core can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved cell permeability. Although specific examples involving this compound are not extensively documented in publicly available literature, its structural motif is relevant to the development of spirocyclic compounds, which are of growing interest in drug discovery. Spirocycles, which contain two rings connected by a single common atom, are valued for their conformational rigidity and novel three-dimensional shapes. The synthesis of such compounds often relies on building blocks that can undergo intramolecular cyclization reactions, a potential application for derivatives of this compound.

A significant example of the utility of the related compound, 1-bromocyclobutane-1-carboxylic acid, is its role as a key intermediate in the synthesis of Apalutamide. ganeshremedies.com Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. medkoo.com The synthesis of Apalutamide involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with 1-bromocyclobutane-1-carboxylic acid. epo.org This highlights the importance of the 1-bromocyclobutane moiety as a critical building block for a clinically significant therapeutic agent.

Role in the Construction of Synthetic Libraries for Chemical Research

The development of synthetic libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. Building blocks like this compound are valuable in the construction of such libraries due to their potential for diversification. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents. The carboxamide group can also be modified or can participate in various coupling reactions. This dual functionality allows for the rapid generation of a wide array of structurally distinct molecules from a single starting material, facilitating the exploration of chemical space in the search for new bioactive compounds. While specific library syntheses utilizing this compound are not widely reported, the principles of combinatorial chemistry support its potential in this area.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-Bromocyclobutane-1-carboxamide, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, H and C NMR can identify the cyclobutane ring's protons and carbons, while the bromine atom's electron-withdrawing effect may downfield-shift adjacent signals. Mass spectrometry (MS) confirms molecular weight, with bromine's isotopic pattern (1:1 ratio for Br and Br) aiding identification. Infrared (IR) spectroscopy can detect the carboxamide group (C=O stretch ~1650 cm). Cross-referencing experimental data with computational predictions (e.g., using Quantum Chemistry-based QSPR models) enhances accuracy .

Q. What synthetic routes are recommended for preparing this compound with high purity?

- Methodological Answer : A two-step approach is often employed:

Cyclobutane Carboxamide Formation : React cyclobutanecarbonyl chloride with ammonia or an amine derivative under anhydrous conditions.

Bromination : Use N-bromosuccinimide (NBS) or bromine in a radical-initiated reaction to introduce the bromine substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .

Advanced Research Questions

Q. How does the bromine substituent affect the compound’s reactivity in ring-opening reactions under nucleophilic conditions?

- Methodological Answer : The bromine atom increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. For example, in SN2 reactions, the cyclobutane ring’s strain (angle ~90°) may lead to ring-opening products. Kinetic studies using H NMR to track intermediates can quantify reaction rates. Compare results with computational models (e.g., Density Functional Theory (DFT) to predict transition states) to resolve discrepancies between experimental and theoretical data .

Q. What strategies resolve contradictions in computational vs. experimental conformational analysis of this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or inadequate basis sets in simulations. To address this:

- Perform solvated-state DFT calculations (e.g., using COSMO solvation model) and compare with experimental NMR data in the same solvent.

- Use X-ray crystallography to validate the dominant conformer. If crystals are unobtainable, employ dynamic NMR to study ring puckering kinetics at varying temperatures .

Q. How can this compound be applied in drug discovery, particularly in targeting enzyme active sites?

- Methodological Answer : The cyclobutane ring’s rigidity and bromine’s halogen-bonding potential make it a candidate for enzyme inhibition. For example:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., proteases).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., chloro or iodo derivatives) and compare inhibitory IC values via enzymatic assays. Validate results with crystallographic data of enzyme-ligand complexes .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yield data across multiple synthesis batches?

- Methodological Answer : Apply ANOVA to determine if variability stems from operator technique, reagent purity, or environmental factors. Use Grubbs’ test to identify outliers. For reproducibility, standardize protocols (e.g., inert atmosphere, controlled humidity) and document deviations. Cross-check with LC-MS purity data to correlate yield with product quality .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

pH-Rate Profile : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.

Kinetic Sampling : Withdraw aliquots at timed intervals and quantify degradation via HPLC.

Mechanistic Insight : Use O isotopic labeling in hydrolysis studies to track cleavage pathways. Compare experimental half-lives with QSPR predictions to refine stability models .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal.

- Storage : Keep in amber glass under nitrogen at 4°C to prevent photodegradation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.